N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
Scientific Research Applications
Protective Groups and Chiral Auxiliaries
Oxazolidinones, including variations with benzodioxole and phenylpropyl substituents, are widely utilized as protective groups for 1,2-amino alcohols and chiral derivatives. These applications are crucial in synthetic chemistry for the protection of functional groups during reactions and for achieving stereochemical control in the synthesis of complex molecules. The crystal structures of various substituted oxazolidinecarbohydrazides reveal insights into weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are significant for understanding molecular interactions in chemical synthesis (Nogueira et al., 2015).
Catalysts in Organic Reactions
Research has explored oxazolidinone derivatives as catalysts or ligands in various organic reactions. For instance, complexes formed from triazole-based organochalcogen ligands, which share structural motifs with the compound , have been investigated for their catalytic activity in reactions such as transfer hydrogenation and Oppenauer-type oxidation of alcohols. These findings highlight the potential of oxazolidinones in catalyzing essential transformations in organic synthesis, making them valuable tools for developing new synthetic methodologies (Saleem et al., 2014).
Synthesis of Carboxylic Amides
The treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents to produce tertiary carboxylic amide products demonstrates another application of oxazolidinones in chemical synthesis. This method offers a route to synthesize various tertiary amides, which are useful intermediates in organic chemistry for further transformations. The versatility of Grignard reagents in this context underscores the utility of oxazolidinones in facilitating the synthesis of complex organic molecules (Bensa et al., 2008).
Chemical Synthesis and Molecular Interactions
The study of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, in reactions with phenols and isocyanates to produce spiro-fused hydantoins and 2-oxazolines, respectively, showcases the role of oxazolidinones in generating nucleophilic carbenes for chemical synthesis. These reactions not only expand the toolbox of synthetic chemists but also contribute to a deeper understanding of molecular interactions and reaction mechanisms (Couture & Warkentin, 1997).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .
Mode of Action
They achieve this by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest, particularly at the S phase, and induce apoptosis in cancer cells .
Result of Action
The compound’s interaction with its targets leads to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for anticancer therapies.
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-21(24-10-4-7-16-5-2-1-3-6-16)22(28)25-14-20-26(11-12-30-20)23(29)17-8-9-18-19(13-17)32-15-31-18/h1-3,5-6,8-9,13,20H,4,7,10-12,14-15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSSQHABJBYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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